molecular formula C23H20O4 B142438 2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid CAS No. 148472-48-4

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid

Cat. No.: B142438
CAS No.: 148472-48-4
M. Wt: 360.4 g/mol
InChI Key: VHXXOVLBJZRBPA-UHFFFAOYSA-N
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Description

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid is a deuterated derivative of benzene-1,3-dicarboxylic acid, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, spectroscopy, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid typically involves the deuteration of benzene-1,3-dicarboxylic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of deuterated compounds often involves similar catalytic exchange processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired deuterated product. Additionally, the purification of the final product is crucial to ensure the removal of any non-deuterated impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The deuterium atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Anhydrides, esters, or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which can exhibit altered pharmacokinetics and reduced metabolic degradation.

    Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid primarily involves its isotopic substitution, which can influence the rate and outcome of chemical reactions. The presence of deuterium atoms can alter the vibrational frequencies of the molecule, leading to changes in reaction kinetics and stability. This isotopic effect is particularly useful in studying reaction mechanisms and in the design of deuterated drugs with improved properties.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3-dicarboxylic acid: The non-deuterated parent compound.

    2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid: A methylated derivative with different substitution patterns.

    1,2,4,5-Benzenetetracarboxylic acid: A compound with four carboxylic acid groups on the benzene ring.

Uniqueness

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid is unique due to its deuterium substitution, which imparts distinct isotopic properties. These properties make it valuable in studies requiring precise tracking of molecular transformations and in applications where altered reaction kinetics are beneficial.

Properties

CAS No.

148472-48-4

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

3-[4-(2-phenoxyethoxy)phenyl]-2-phenylprop-2-enoic acid

InChI

InChI=1S/C23H20O4/c24-23(25)22(19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)27-16-15-26-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,24,25)

InChI Key

VHXXOVLBJZRBPA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[2H])C(=O)O)[2H]

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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